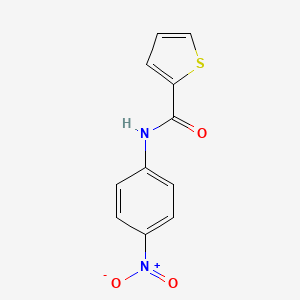

N-(4-nitrophenyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSWAPGVSPAXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275039 | |

| Record name | N-(4-Nitrophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39880-88-1 | |

| Record name | N-(4-Nitrophenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39880-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Nitrophenyl Thiophene 2 Carboxamide

Amide Coupling Reaction Strategies for N-(4-nitrophenyl)thiophene-2-carboxamide Synthesis

The formation of the amide bond is the crucial step in the synthesis of this compound. This can be achieved through several established amide coupling strategies, primarily involving the reaction of a thiophene-2-carboxylic acid derivative with 4-nitroaniline (B120555). The choice of method can influence reaction efficiency, yield, and purity of the final product.

One of the most direct methods involves the conversion of thiophene-2-carboxylic acid to its more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiophene-2-carbonyl chloride is then reacted with 4-nitroaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method is often high-yielding and straightforward. A similar synthesis has been reported for the isomeric N-(2-nitrophenyl)thiophene-2-carboxamide, where thiophene-2-carbonyl chloride was reacted with 2-nitroaniline (B44862) in refluxing acetonitrile (B52724) to yield the desired product. researchgate.netacs.org

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation of thiophene-2-carboxylic acid with 4-nitroaniline, avoiding the need to first synthesize the acyl chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. Commonly used coupling reagents for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/aminium reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective, particularly for coupling with less reactive anilines. The choice of solvent for these reactions is typically a non-protic organic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile.

| Coupling Reagent/Method | Starting Materials | Typical Base | Typical Solvent | Key Features |

| Acid Chloride Method | Thiophene-2-carbonyl chloride, 4-nitroaniline | Triethylamine, Pyridine | DCM, Acetonitrile | High reactivity, often high yields. |

| DCC/HOBt | Thiophene-2-carboxylic acid, 4-nitroaniline | - | DCM, DMF | Cost-effective, but can form insoluble urea (B33335) byproduct. |

| EDC/HOBt | Thiophene-2-carboxylic acid, 4-nitroaniline | DIPEA | DCM, DMF | Water-soluble urea byproduct, easier workup. |

| HATU | Thiophene-2-carboxylic acid, 4-nitroaniline | DIPEA, Hunig's base | DMF | High efficiency, fast reaction times, good for unreactive amines. |

| BOP | Thiophene-2-carboxylic acid, 4-nitroaniline | DIPEA | DMF | Effective, but produces carcinogenic HMPA byproduct. |

Functional Group Transformations and Substituent Modifications on the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the thiophene (B33073) ring, the nitrophenyl moiety, or can involve the construction of entirely new heterocyclic systems fused to or incorporating the core structure.

Derivatization via the Thiophene Ring System

The thiophene ring is susceptible to various electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling extensive derivatization.

Halogenation: The thiophene ring can be readily halogenated, typically at the 5-position, due to the directing effect of the sulfur atom and the carboxamide group. Bromination using N-bromosuccinimide (NBS) in a solvent like acetic acid or DMF is a common method to introduce a bromine atom. This bromo-derivative serves as a versatile handle for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide intermediate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By reacting this intermediate with a variety of aryl or heteroaryl boronic acids or their pinacol (B44631) esters, a wide range of 5-aryl or 5-heteroaryl derivatives can be synthesized. These reactions are typically catalyzed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or potassium phosphate, and in a solvent system such as 1,4-dioxane/water. This strategy has been successfully applied to synthesize libraries of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.

Modification of the Nitrophenyl Moiety

The nitrophenyl group provides a key site for chemical diversification, primarily through the reduction of the nitro group.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to furnish N-(4-aminophenyl)thiophene-2-carboxamide. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and tolerance of other functional groups. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This is a clean and efficient method.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid are classic and effective methods for nitro group reduction.

Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C or Raney nickel.

The resulting N-(4-aminophenyl)thiophene-2-carboxamide is a valuable intermediate. The newly formed amino group is a versatile functional handle that can undergo a wide array of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific scaffold without additional activating groups, the nitro group does activate the phenyl ring towards nucleophilic aromatic substitution. Under forcing conditions or with specific substitution patterns, a nucleophile could potentially displace a suitable leaving group on the ring.

Design and Synthesis of Heterocyclic Hybrids Incorporating the this compound Core

The functional groups on the this compound scaffold can be utilized to construct new heterocyclic rings, leading to hybrid molecules with potentially novel properties.

A key strategy involves the reduction of the nitro group to an amine, as described previously, followed by reactions that form a new ring. For instance, if a suitable functional group is introduced at the ortho position to the amino group on the phenyl ring, intramolecular cyclization can lead to the formation of fused heterocyclic systems.

For example, the N-(4-aminophenyl)thiophene-2-carboxamide can be acylated with an α-halocarbonyl compound, followed by an intramolecular cyclization to form a benzimidazole (B57391) or other related heterocycles. Another approach could involve the reaction of the amino group with a 1,3-dicarbonyl compound or its equivalent to construct a quinoline (B57606) ring system through a Combes or related synthesis. The synthesis of various nitrogen-containing heterocycles through intramolecular cyclization of amides is a well-established strategy in organic synthesis.

Advanced Synthetic Approaches for Scalable Production and Library Generation

For the efficient production of this compound and its derivatives, particularly for screening purposes or larger-scale applications, advanced synthetic methodologies can be employed.

Flow Chemistry: The synthesis of amides is well-suited to flow chemistry. In a flow setup, solutions of the starting materials (e.g., thiophene-2-carbonyl chloride and 4-nitroaniline) can be continuously pumped and mixed in a heated reactor coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, improved safety, and easier scalability compared to batch processes. The purification can also be integrated into the flow system.

High-Throughput and Parallel Synthesis: For the generation of a library of derivatives, parallel synthesis techniques are highly effective. Using multi-well plates, a common intermediate, such as 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide or N-(4-aminophenyl)thiophene-2-carboxamide, can be reacted with a diverse set of building blocks (e.g., various boronic acids or acyl chlorides) under automated or semi-automated conditions. This allows for the rapid production of a large number of distinct compounds for screening and structure-activity relationship (SAR) studies.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific chemical compound this compound. Despite the clear interest in the structural and spectroscopic properties of thiophene carboxamide derivatives, detailed research findings—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry data—for this particular molecule could not be located.

The synthesis and characterization of various substituted thiophene carboxamides are documented in chemical literature, highlighting the scientific interest in this class of compounds for their potential applications. researchgate.netmdpi.com However, the specific substitution pattern of a 4-nitrophenyl group attached to the carboxamide nitrogen of a thiophene-2-carboxamide core does not appear in the reviewed studies. Research on analogous compounds, such as N-(2-methyl-4-nitrophenyl)thiophene-2-carboxamide and N-(4-bromo-3-nitrophenyl)thiophene-2-carboxamide, indicates that spectroscopic analyses are standard for characterization, but this data is specific to their unique molecular structures and cannot be extrapolated to the target compound. nih.gov

Consequently, the creation of a detailed article focusing on the advanced spectroscopic and structural elucidation of this compound, as per the requested outline, is not possible at this time. The generation of scientifically accurate content for the specified sections and subsections, including data tables for ¹H NMR, ¹³C NMR, FT-IR, Raman, and mass spectrometry, is entirely contingent on the availability of primary research data. Without experimental results from peer-reviewed sources, any attempt to provide such an analysis would be speculative and scientifically unfounded.

Further experimental research is required to synthesize and characterize this compound to determine its precise spectroscopic and structural properties. Until such studies are conducted and published, a detailed analysis as requested remains beyond the scope of existing scientific knowledge.

Advanced Spectroscopic and Structural Elucidation of N 4 Nitrophenyl Thiophene 2 Carboxamide

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For N-(4-nitrophenyl)thiophene-2-carboxamide, which has the molecular formula C₁₁H₈N₂O₃S, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison with experimental data obtained from HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The experimental determination of the molecular ion's mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's identity and purity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₃S |

| Calculated Monoisotopic Mass | 248.0256 g/mol |

| Typical HRMS Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 249.0328 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pattern can be predicted based on its chemical structure and established fragmentation rules for amides and nitroaromatic compounds.

The primary fragmentation is expected to occur at the amide linkage, which is the most labile bond. Cleavage of the C-N amide bond can lead to two characteristic fragment ions: the thiophene-2-carbonyl cation and the 4-nitroaniline (B120555) radical cation or 4-nitrophenylaminyl radical. Further fragmentation could involve the loss of the nitro group (NO₂) from the phenyl ring or the loss of carbon monoxide (CO) from the thiophene-carbonyl fragment.

Predicted Fragmentation Pathways and Major Product Ions:

Pathway A: Cleavage of the amide C-N bond to form the thiophene-2-carbonyl cation.

Pathway B: Cleavage of the amide C-C bond to form the 4-nitrophenyl isocyanate radical cation.

Pathway C: Loss of the nitro group (NO₂) from the molecular ion or major fragments.

Pathway D: Loss of carbon monoxide (CO) from the thiophene-carbonyl fragment.

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Origin |

|---|---|---|---|

| [C₅H₃OS]⁺ | Thiophene-2-carbonyl cation | 111.00 | Amide C-N bond cleavage |

| [C₆H₆N₂O₂]⁺˙ | 4-Nitroaniline radical cation | 138.04 | Amide C-N bond cleavage |

| [C₆H₄N]⁺ | Benzyne imine cation | 90.03 | Loss of NO₂ from 4-nitroaniline fragment |

| [C₄H₃S]⁺ | Thienyl cation | 83.00 | Loss of CO from thiophene-2-carbonyl cation |

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

While the single-crystal structure of this compound is not publicly available, a detailed crystallographic study has been performed on its close structural isomer, N-(2-nitrophenyl)thiophene-2-carboxamide . nih.goviucr.orgstrath.ac.uk The analysis of this analogue provides significant insights into the likely solid-state conformation, bond parameters, and intermolecular interactions that would be expected for the title compound. The study revealed that N-(2-nitrophenyl)thiophene-2-carboxamide crystallizes with two independent molecules (A and B) in the asymmetric unit. nih.goviucr.org

Determination of Solid-State Molecular Geometry and Bond Lengths

The analysis of N-(2-nitrophenyl)thiophene-2-carboxamide reveals typical bond lengths and angles for a molecule composed of thiophene (B33073), amide, and nitrophenyl moieties. The amide linkage displays characteristic partial double bond character. The thiophene and benzene (B151609) rings are largely planar. nih.gov

| Bond | Molecule A (Å) | Molecule B (Å) |

|---|---|---|

| S1—C1 | 1.716(2) | 1.711(2) |

| C5—N1 | 1.349(3) | 1.353(3) |

| C5=O1 | 1.233(2) | 1.233(2) |

| N1—C6 | 1.411(3) | 1.415(3) |

| C7—N2 | 1.455(3) | 1.458(3) |

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle between Thiophene and Benzene Rings | 13.53(6)° | 8.50(5)° |

| Dihedral Angle of Nitro Group to Benzene Ring | 15.44(4)° | 16.07(6)° |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of N-(2-nitrophenyl)thiophene-2-carboxamide is primarily governed by weak intermolecular interactions rather than classical hydrogen bonds. nih.goviucr.org

Intramolecular Hydrogen Bonding: A key feature in both independent molecules is an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring motif denoted as S(6) in graph-set notation. nih.goviucr.org This interaction involves the amide hydrogen and one of the oxygen atoms of the adjacent nitro group.

Weak Intermolecular Interactions: The crystal structure is stabilized by a network of weak C—H⋯O and C—H⋯S interactions. nih.goviucr.orgstrath.ac.uk Specifically, hydrogen atoms from the phenyl and thiophene rings act as donors to the oxygen atoms of the nitro and carbonyl groups, as well as to the sulfur atom of the thiophene ring of neighboring molecules.

Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl Thiophene 2 Carboxamide

Density Functional Theory (DFT) Studies for Electronic Structure and Quantum Chemical Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural properties of N-(4-nitrophenyl)thiophene-2-carboxamide. These studies are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, providing a robust theoretical framework for understanding the molecule's behavior at the quantum level.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional conformation of the molecule. This process minimizes the energy of the structure, providing key data on bond lengths and angles. For this compound, the optimized structure reveals a non-planar arrangement, with a significant dihedral angle between the thiophene (B33073) and nitrophenyl rings. This twisting is attributed to the steric hindrance and electronic interactions between the two ring systems.

Vibrational frequency analysis is subsequently performed on the optimized geometry. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the amide group, the N-H stretching, and the symmetric and asymmetric stretching of the nitro group. These theoretical spectra provide a valuable reference for experimental spectroscopic studies.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-C2 | 1.395 |

| C4-N1 | 1.478 |

| N1-H1 | 1.012 |

| C5=O1 | 1.234 |

| C5-C8 | 1.498 |

| C8-S1 | 1.765 |

| N2-O2 | 1.231 |

| C1-C2-C3 | 119.8 |

| C4-N1-H1 | 116.5 |

| O1-C5-N1 | 123.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

In this compound, the HOMO is predominantly localized on the electron-rich thiophene ring and the amide linkage. Conversely, the LUMO is primarily distributed over the electron-withdrawing nitrophenyl group. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energy gap for this compound points to a significant degree of intramolecular charge transfer.

Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -3.25 |

| Energy Gap (ΔE) | 3.53 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 3.25 |

| Electronegativity (χ) | 5.015 |

| Chemical Hardness (η) | 1.765 |

| Chemical Softness (S) | 0.283 |

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map clearly shows the most negative potential localized over the oxygen atoms of the nitro and carbonyl groups, highlighting these as the primary sites for electrophilic interactions. The most positive potential is found around the amide hydrogen atom, indicating its susceptibility to nucleophilic attack. The thiophene and phenyl rings exhibit intermediate potentials.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the extent of intramolecular charge transfer (ICT) and the stability arising from these interactions. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to a vacant acceptor NBO is a key output of this analysis.

In this compound, significant charge transfer is observed from the lone pair orbitals of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent pi systems. The most significant interactions contributing to the molecule's stability include the delocalization from the lone pairs of the carbonyl oxygen to the C-N and C-C antibonding orbitals, and from the lone pairs of the nitro group's oxygen atoms to the N-O antibonding orbitals. This analysis confirms the substantial electronic communication between the donor (thiophene-carboxamide) and acceptor (nitrophenyl) moieties.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for non-linear optical (NLO) materials. DFT calculations can predict the NLO properties of a molecule, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response.

Calculations for this compound reveal a large first-order hyperpolarizability value, significantly greater than that of standard reference materials like urea (B33335). This enhanced NLO response is a direct consequence of the push-pull electronic nature of the molecule, with the thiophene ring acting as an electron donor and the nitro group as a strong electron acceptor, connected by a π-conjugated system. This suggests the potential for this compound to be used in the development of new NLO materials.

Table 3: Calculated Electric Dipole Moment, Polarizability, and First-Order Hyperpolarizability

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 6.85 Debye |

| Mean Polarizability (<α>) | 32.78 x 10-24 esu |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Flexibility

While DFT studies provide invaluable information about the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and how the molecule samples different shapes at a given temperature.

For a molecule like this compound, MD simulations could reveal the range of dihedral angles accessible between the thiophene and nitrophenyl rings, providing a more complete picture of its conformational landscape than static DFT calculations alone. These simulations are also crucial for understanding how the molecule might interact with and adapt its shape to a biological receptor or a material surface. While specific MD simulation studies on this compound are not extensively reported in the literature, this computational technique has been successfully applied to other thiophene carboxamide derivatives to understand their dynamic behavior and interaction patterns. researchgate.netnih.gov Such studies on related compounds underscore the potential of MD simulations to further elucidate the conformational dynamics and flexibility of this compound.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes or receptors. For instance, thiophene carboxamide derivatives have been explored as potential anticancer agents. mdpi.comresearchgate.net A hypothetical docking study of this compound against a cancer-related protein, such as a protein kinase, would involve preparing the 3D structures of both the ligand and the protein. The docking software would then systematically explore possible binding poses of the compound within the active site of the protein, scoring each pose based on a force field that estimates the binding energy.

The results would typically be presented in a table summarizing the binding energies and identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | Lys78, Glu95 | Hydrogen Bond |

| Val60, Leu132 | Hydrophobic Interaction | ||

| Phe180 | Pi-Pi Stacking | ||

| Protein Kinase Y | -7.9 | Asp150 | Hydrogen Bond |

This table is illustrative and does not represent actual experimental data.

Such a study would provide valuable insights into the potential mechanism of action of this compound and guide the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity.

A QSAR study on a series of thiophene-2-carboxamide derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates these descriptors with the observed biological activity (e.g., IC50 values).

A resulting QSAR equation might take the form:

log(1/IC50) = a(logP) + b(LUMO) + c(MR) + d

where logP represents hydrophobicity, LUMO the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR the molar refractivity (a steric descriptor). The coefficients a, b, and c would indicate the relative importance of each property for the biological activity.

Pharmacophore modeling would identify common structural features among active thiophene-2-carboxamide derivatives. For this compound, key pharmacophoric features might include a hydrogen bond acceptor (the carbonyl oxygen and nitro group), a hydrogen bond donor (the amide hydrogen), an aromatic ring (the thiophene and nitrophenyl rings), and a hydrophobic feature. These models are crucial for virtual screening of large compound libraries to identify new potential lead compounds.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule) dominates the electron density of the pro-crystal.

For this compound, this analysis would provide detailed insights into the nature and extent of its intermolecular contacts. The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Table 2: Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.2 |

| H···O / O···H | 28.5 |

| C···H / H···C | 15.8 |

| S···O / O···S | 4.3 |

| N···O / O···N | 3.1 |

This table is illustrative and does not represent actual experimental data.

This information is invaluable for understanding the crystal packing forces, polymorphism, and solid-state properties of the compound. While specific Hirshfeld surface analysis for this compound has not been found in the surveyed literature, studies on similar molecules with nitrophenyl moieties demonstrate the utility of this technique in elucidating crystal structures. researchgate.netmdpi.comnih.govnih.gov

Research on Biological Activities and Mechanistic Elucidation of N 4 Nitrophenyl Thiophene 2 Carboxamide

Research on Anticancer Activity

Thiophene (B33073) carboxamide derivatives, as a chemical class, have demonstrated promising anticancer potential in a variety of research contexts. However, specific studies focusing on N-(4-nitrophenyl)thiophene-2-carboxamide are not found in the reviewed literature.

In Vitro Cytotoxicity Assessment against Diverse Cancer Cell Lines

No data from in vitro cytotoxicity assays for this compound against any cancer cell lines were identified. Therefore, IC50 values, which quantify the concentration of a substance needed to inhibit the growth of 50% of a cell population, are not available for this specific compound.

Investigations into Cellular Apoptosis Induction and Cell Cycle Modulation

The mechanisms by which a compound may exert anticancer effects often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Research into whether this compound can trigger these cellular processes has not been published.

Enzyme Inhibition Studies Relevant to Oncogenic Pathways

The inhibition of specific enzymes that are crucial for cancer cell growth and survival is a key strategy in cancer drug development. While thiophene carboxamide derivatives have been investigated as inhibitors of various enzymes, no studies were found that specifically detail the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or β-tubulin polymerization.

Exploration of Structure-Activity Relationships for Anticancer Potency

The anticancer potential of the thiophene-2-carboxamide core structure is well-documented, with its efficacy being highly dependent on the nature and position of substituents on both the thiophene and the N-aryl rings. mdpi.com Structure-activity relationship (SAR) studies reveal that the electronic properties of the substituent on the phenyl ring play a crucial role in modulating cytotoxic activity.

The N-(4-nitrophenyl) moiety in the title compound is of particular interest due to the strong electron-withdrawing nature of the nitro group at the para position. While extensive research has focused on analogues with other substituents, these findings provide a framework for understanding the potential role of the 4-nitro group. For instance, studies on related N-aryl thiophene-2-carboxamides have shown that substitutions with electron-withdrawing groups, such as halogens, can enhance cytotoxic effects against various cancer cell lines.

In one study, a series of thiophene carboxamide derivatives were synthesized and evaluated for their antiproliferative effects. The results indicated that the nature of the substituent on the phenyl ring significantly influenced the compound's potency. For example, derivatives bearing chloro or fluoro groups on the phenyl ring exhibited notable activity against cell lines such as Hep3B. mdpi.com This suggests that the electron-withdrawing character of the substituent can be favorable for anticancer activity.

The 4-nitro group is a powerful electron-withdrawing group, more so than halogens. Its presence is expected to significantly influence the electronic distribution of the entire molecule, potentially enhancing its ability to interact with biological targets. The planarity and aromaticity of the thiophene ring are known to facilitate receptor binding, and the addition of the nitrophenyl group can further modulate these interactions. researchgate.net While direct comparative data for this compound within a single study is limited, the collective evidence from analogous series supports the hypothesis that the 4-nitro substitution is a critical feature for its potential anticancer potency.

Table 1: Cytotoxic Activity of Selected Thiophene-2-Carboxamide Analogues

| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Analogue 1 | 3,4,5-trimethoxyphenyl | Hep3B | 5.46 |

| Analogue 2 | 4-fluorophenyl | Hep3B | 12.58 |

| Analogue 3 | Phenyl | Hep3B | >300 |

This table presents data for illustrative analogues to highlight structure-activity relationships. Data synthesized from related research. mdpi.com

Research on Antimicrobial Activity

Thiophene derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The incorporation of a carboxamide linkage and specific aryl substituents can tune this activity against various pathogens.

The class of nitrothiophene carboxamides, to which this compound belongs, has been identified as a novel series of narrow-spectrum antibacterial agents. nih.gov Research indicates that these compounds function as prodrugs, requiring bioactivation within the bacterial cell to exert their effect. nih.gov

The mechanism of action involves the reduction of the nitro group by specific bacterial nitroreductases, such as NfsA and NfsB in Escherichia coli. This activation process generates reactive nitrogen species that are toxic to the bacteria. This targeted activation mechanism contributes to their selective activity. This class of compounds has demonstrated potent activity against Gram-negative bacteria including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. nih.gov Furthermore, these compounds were found to be bactericidal and effective against multi-drug resistant clinical isolates of E. coli. nih.gov

The antifungal potential of thiophene-based compounds has been explored, with many derivatives showing activity against various fungal strains. nih.govresearchgate.net Specifically, the presence of a nitro group on the thiophene ring appears to be a key feature for antifungal efficacy in related scaffolds.

A study on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, which share the 5-nitro-thiophene core, demonstrated significant antifungal activity against Candida species and Cryptococcus neoformans. nih.gov Although the mechanism was not fully elucidated, the study suggested that the compounds induce significant morphological changes to the fungal cell wall, potentially by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway. nih.gov While this research was not conducted on this compound itself, it highlights the potential of the nitro-thiophene moiety as a valuable component for antifungal agents.

A significant area of research for thiophene carboxamides has been in the discovery of new treatments for tuberculosis. A compound closely related to the title molecule, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide, has been identified as a potent agent against Mycobacterium tuberculosis, active against replicating, non-replicating, and intracellular forms of the bacterium. This compound acts as a prodrug, requiring activation by the mycobacterial monooxygenase EthA. Resistance to this class of compounds has been linked to mutations in the ethA gene and/or the target enzyme genes.

A primary mechanism for the antitubercular activity of this thiophenecarboxamide series is the inhibition of CTP (cytidine triphosphate) synthetase, an enzyme encoded by the pyrG gene. CTP synthetase is essential for the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are critical for DNA and RNA synthesis.

Biochemical investigations have confirmed that the EthA-activated metabolite of 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide directly inhibits PyrG activity. Metabolomic studies of M. tuberculosis treated with the compound revealed significant disruption of nucleotide metabolism, consistent with the inhibition of this key enzyme. This validation of PyrG as the target provides a clear mechanistic basis for the compound's bactericidal effect.

Further mechanistic studies have revealed that the thiophenecarboxamide scaffold possesses a multi-targeting ability. Pantothenate kinase (PanK) is an essential enzyme in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes, including fatty acid synthesis.

It has been established that the active metabolite of 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide, in addition to inhibiting PyrG, also inhibits PanK. This dual-targeting mechanism, which disrupts both nucleotide synthesis and CoA biosynthesis, presents a compelling strategy for combating M. tuberculosis and potentially reducing the likelihood of resistance development. Molecular dynamics simulations have been employed to investigate the inhibitory mechanism and confirm that the active metabolite can effectively bind to and inhibit both PanK and PyrG.

**Table 2: Mechanistic Targets of Activated Thiophenecarboxamide in *M. tuberculosis***

| Prodrug Compound | Activating Enzyme | Target Enzyme | Metabolic Pathway Disrupted |

|---|---|---|---|

| 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide | EthA | CTP Synthetase (PyrG) | Pyrimidine nucleotide biosynthesis |

| 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide | EthA | Pantothenate Kinase (PanK) | Coenzyme A biosynthesis |

Antitubercular Activity against Mycobacterium tuberculosis

Dual-Targeting Strategies for Mycobacterial Growth Inhibition

Research into the antimycobacterial effects of thiophene derivatives has explored various mechanisms to inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While specific studies on dual-targeting strategies for this compound are not extensively documented, research on closely related analogs provides insights into potential mechanisms. For instance, the related compound N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide has been identified as an inhibitor of CTP synthetase PyrG, an essential enzyme for the growth of Mtb . Thiophene-2-carboxylic acid hydrazide has also been utilized in the differentiation of the Mycobacterium tuberculosis complex, indicating the scaffold's interaction with mycobacterial systems nih.gov. The concept of dual-targeting, aiming to inhibit multiple essential pathways simultaneously to enhance efficacy and prevent resistance, is a key strategy in modern drug development. For thiophene carboxamides, this could involve inhibiting both a crucial enzyme like PyrG and another unrelated cellular process, though this has yet to be demonstrated specifically for this compound.

Investigation of Antibiotic Resistance Modulation

A significant challenge in treating bacterial infections is the rise of antibiotic resistance. Some thiophene carboxamide derivatives have been investigated for their ability to counteract these resistance mechanisms. A notable strategy involves overcoming efflux pumps, which bacteria use to expel antibiotics. Research on nitrothiophene carboxamides has shown they can be structurally modified to avoid being removed by the AcrAB-TolC efflux pump in Escherichia coli, thereby restoring their antibacterial potency nih.govresearchgate.net.

Furthermore, certain thiophene derivatives have demonstrated activity against drug-resistant Gram-negative bacteria by disrupting the bacterial membrane's integrity nih.gov. Other related compounds, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs, have been explored as potential inhibitors of β-lactamase, an enzyme that confers resistance to common antibiotics like penicillin mdpi.comnih.gov. While these findings are promising for the broader class of thiophene carboxamides, specific studies detailing the role of this compound in modulating antibiotic resistance are limited.

Research on Other Enzyme Inhibition Profiles (e.g., 15-lipoxygenase)

The thiophene carboxamide scaffold has been identified as a promising framework for developing inhibitors of various enzymes implicated in human diseases. One such enzyme is 15-lipoxygenase (15-LOX), which plays a role in inflammatory processes nih.govfrontiersin.org. Thiophene-based compounds have been designed as potent and selective inhibitors of 15-LOX, demonstrating their potential in treating inflammatory conditions nih.govnih.gov.

Beyond 15-LOX, the versatility of the thiophene-2-carboxamide structure has led to its investigation against other enzymatic targets. For example, different derivatives have been studied as inhibitors of neuronal nitric oxide synthase (nNOS), which is associated with neurodegenerative diseases, and cholinesterases, which are relevant to Alzheimer's disease nih.govresearchgate.net. The inhibitory activity of these compounds is often dependent on the specific substitutions on the thiophene and phenyl rings. However, the specific inhibitory profile of this compound against 15-lipoxygenase or other enzymes has not been a focus of published research to date.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For nitro-heterocyclic compounds like this compound, a primary mechanism of action against microbial cells is through a process of bioactivation nih.govresearchgate.net.

Identification of Specific Biological Targets and Receptor Interactions

The biological activity of nitrothiophene carboxamides is often dependent on their conversion from a benign prodrug form into a reactive, cytotoxic agent within the target cell. This activation is typically carried out by nitroreductase enzymes present in the pathogen but not in the host nih.govresearchgate.net. In E. coli, the nitroreductase NfsB has been identified as the primary enzyme responsible for activating this class of compounds nih.gov. Similarly, in the parasite Leishmania, a type I nitroreductase is responsible for the bioactivation of 5-nitrothiophene-2-carboxamides dur.ac.uk.

Once activated, the resulting metabolites can covalently modify multiple biological macromolecules. Proteomic studies in Leishmania have revealed that the activated metabolites of 5-nitrothiophene-2-carboxamides primarily target ribosomal proteins, thereby inhibiting protein synthesis dur.ac.uk. For other thiophene carboxamide derivatives, molecular docking studies have suggested interactions with various targets, including bacterial β-lactamase and outer membrane proteins, as well as mammalian tubulin nih.govmdpi.comnih.gov. A compound structurally similar to the one , N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide, has been suggested to interact with tubulin and inhibit the enzyme CTP synthetase PyrG .

| Compound Class | Potential Biological Target | Organism/System | Reference |

|---|---|---|---|

| Nitrothiophene Carboxamides | Nitroreductase NfsB (activating enzyme) | E. coli | nih.gov |

| 5-Nitrothiophene-2-carboxamides | Ribosomal Proteins | Leishmania | dur.ac.uk |

| N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide | CTP synthetase PyrG, Tubulin | M. tuberculosis, Mammalian | |

| Thiophene Carboxamide Derivatives | β-lactamase, Outer Membrane Proteins | Bacteria | nih.govmdpi.com |

Pathway Analysis and Cellular Response Profiling

The activation of nitrothiophene carboxamides by nitroreductases leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive molecules can induce significant cellular stress by causing widespread damage to DNA, proteins, and lipids. The resulting cellular response often involves the disruption of critical pathways.

In Leishmania, treatment with 5-nitrothiophene-2-carboxamides has been shown to cause mitochondrial damage and an accumulation of reactive oxygen species (ROS), ultimately leading to cell death dur.ac.uk. For thiophene-based inhibitors of 15-lipoxygenase, the mechanism involves the modulation of inflammatory and oxidative stress pathways. These inhibitors can prevent lipid peroxidation and the formation of mitochondrial superoxide, thereby protecting cells from oxidative damage nih.gov. While these studies provide a framework for understanding how this compound might function, specific pathway analyses and cellular response profiles for this particular compound are not yet available in the scientific literature.

| Compound Class | Observed Cellular Response | Affected Pathway | Reference |

|---|---|---|---|

| 5-Nitrothiophene-2-carboxamides | Mitochondrial damage, ROS accumulation | Protein Synthesis, Oxidative Stress | dur.ac.uk |

| Thiophene-based 15-LOX Inhibitors | Prevention of lipid peroxidation and mitochondrial superoxide | Inflammation, Oxidative Stress | nih.gov |

| Nitrothiophene Carboxamides | Bactericidal activity | General macromolecule damage via reductive activation | nih.govresearchgate.net |

Future Perspectives and Advanced Research Applications of N 4 Nitrophenyl Thiophene 2 Carboxamide

Design and Synthesis of Advanced N-(4-nitrophenyl)thiophene-2-carboxamide Derivatives as Chemical Probes

The development of advanced derivatives of this compound as chemical probes represents a critical step toward elucidating its molecular targets and mechanism of action. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling its study within a complex cellular environment. A key strategy in this area is photoaffinity labeling (PAL), which involves modifying the parent compound to include a photoreactive group and a reporter tag. nih.govnih.gov

The design of such probes based on the this compound scaffold would involve strategic placement of these functional moieties without significantly disrupting the core interactions with its biological target.

Photoreactive Groups: A photoreactive group, such as a diazirine or benzophenone, can be incorporated into the structure. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently bonds to the nearest interacting protein target. nih.gov

Reporter Tags: A reporter tag, typically a terminal alkyne or an azide, is also included. This tag does not interfere with the initial binding but allows for the subsequent attachment of a biotin (B1667282) or fluorescent label via "click chemistry." universiteitleiden.nl This two-step approach facilitates the isolation, enrichment, and identification of the target protein through techniques like mass spectrometry-based proteomics. nih.govuniversiteitleiden.nl

The synthesis of these advanced probes would require multi-step synthetic routes. For instance, the synthesis could start with a modified thiophene-2-carboxylic acid or 4-nitroaniline (B120555) precursor already bearing the alkyne tag. Standard amide coupling reactions would then be used to form the core carboxamide structure, followed by the introduction of the photoreactive diazirine group onto either the thiophene (B33073) or phenyl ring.

| Component | Function | Example Moiety | Rationale for Inclusion |

|---|---|---|---|

| Pharmacophore | Binds to the biological target | This compound | The core structure responsible for the biological activity being investigated. |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Diazirine | Small, relatively stable in the dark, and forms a reactive carbene upon irradiation for efficient cross-linking. nih.gov |

| Reporter Tag | Enables detection and isolation of the probe-target complex | Terminal Alkyne | Allows for bioorthogonal "click chemistry" ligation to a biotin or fluorescent tag for downstream analysis. universiteitleiden.nl |

Development of Targeted Delivery Strategies for this compound Analogues

To enhance the therapeutic potential and minimize off-target effects of this compound analogues, the development of targeted delivery strategies is a promising future direction. These strategies aim to increase the concentration of the bioactive compound at the desired site of action, such as a tumor or inflamed tissue. mdpi.com

Prodrug Approach: One strategy involves designing prodrugs that are inactive until they reach the target tissue, where specific enzymes cleave a promoiety to release the active drug. For nitro-containing compounds like this compound, this could involve activation by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. nih.gov This selective activation would concentrate the cytotoxic effects of the released compound within the tumor.

Nanocarrier-Based Delivery: Encapsulating analogues of this compound within nanocarriers is another viable approach. Various systems could be explored: mdpi.com

Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

Solid-Lipid Nanoparticles: Lipid-based nanoparticles that offer good biocompatibility.

Dendrimers: Highly branched polymers with a well-defined structure.

Gold or Magnetic Nanoparticles: Inorganic nanoparticles that can be functionalized for targeting and controlled release.

These nanocarriers can be further modified with targeting ligands on their surface. These ligands, such as antibodies, aptamers, or small molecules like folic acid, bind to receptors that are overexpressed on target cells, leading to active targeting and enhanced cellular uptake. mdpi.commdpi.com For example, if a derivative shows anticancer activity against hepatocellular carcinoma, its nanocarrier could be decorated with D-galactose to target the asialoglycoprotein receptor (ASGPR) on hepatocytes. mdpi.com

Mechanistic Studies on the Bioactivation Potential of Thiophene-Containing Scaffolds

The thiophene ring, while a valuable pharmacophore, is also recognized as a "structural alert" due to its potential for metabolic bioactivation into reactive metabolites. researchgate.netresearchgate.net This process, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, can lead to toxicity. researchgate.net Future mechanistic studies on this compound are essential to understand its metabolic fate and potential for bioactivation.

The two main pathways for thiophene bioactivation are S-oxidation and epoxidation: researchgate.netresearchgate.net

S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene S-oxide.

Epoxidation: One of the double bonds in the thiophene ring is oxidized to form a thiophene epoxide.

Future research should involve in vitro metabolism studies using human liver microsomes to identify the metabolites formed and to determine the specific CYP450 isoforms involved. Such studies can clarify whether the metabolism of this compound leads to the formation of reactive metabolites and provide insights for designing safer analogues with reduced bioactivation potential.

| Factor | Influence on Bioactivation | Relevance to this compound |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups can decrease the electron density of the thiophene ring, potentially reducing its susceptibility to oxidation. | The nitro group is strongly electron-withdrawing, which may decrease the rate of bioactivation. |

| Steric Hindrance | Bulky substituents near the thiophene ring can sterically hinder the approach of CYP450 enzymes. | The carboxamide linkage and phenyl ring provide some steric bulk. |

| Alternative Metabolic Pathways | The presence of other metabolically labile sites can divert metabolism away from the thiophene ring. researchgate.net | The nitro group can be reduced, or the phenyl ring can be hydroxylated, providing alternative metabolic routes. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To obtain a holistic view of the biological effects of this compound and its derivatives, the integration of "omics" technologies is indispensable. These technologies allow for the large-scale study of biological molecules and can provide comprehensive insights into a compound's mechanism of action, off-target effects, and biomarkers of response.

Chemical Proteomics: This approach, often used in conjunction with the chemical probes discussed in section 6.1, can identify the direct protein targets of a compound from a complex cell lysate. nih.gov A typical workflow involves treating cells with a photoaffinity probe derivative of this compound, UV irradiation to crosslink the probe to its targets, cell lysis, attachment of a biotin tag via click chemistry, enrichment of biotin-tagged proteins, and finally, identification of the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This can provide an unbiased map of the compound's protein interactome.

Metabolomics: This technology involves the comprehensive analysis of metabolites in a biological system. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can understand how the compound perturbs cellular metabolic pathways. This can reveal mechanisms of action related to metabolic processes and identify potential biomarkers of efficacy or toxicity.

Artificial Intelligence and Machine Learning Applications in this compound Research

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the structural features of a series of this compound analogues with their biological activity. nih.govrsc.org These models, once validated, can be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. arxiv.orgarxiv.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. In silico models based on ML can predict these properties for derivatives of this compound, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity early in the discovery process. nih.govnih.govjonuns.com

| Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Predicting the biological activity of new analogues based on their chemical structure. nih.gov | Accelerates the identification of potent compounds and guides rational design. |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new derivatives. nih.gov | Enables early-stage deselection of candidates with poor drug-like properties. |

| Retrosynthesis Planning | Generating optimal synthetic routes for novel analogues using AI algorithms. chemcopilot.comthe-scientist.com | Reduces the time and cost associated with chemical synthesis. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical approach involves reacting 2-thiophenecarbonyl chloride with 4-nitroaniline in anhydrous acetonitrile under reflux (1–2 hours) . Key steps:

- Equimolar reactant ratios to minimize side products.

- Solvent selection (e.g., acetonitrile) to enhance solubility and reaction efficiency.

- Post-reaction purification via slow evaporation or recrystallization to obtain crystals suitable for X-ray analysis .

- Yield Optimization : Microwave-assisted synthesis (as seen in related thiophene carboxamides) can reduce reaction time and improve purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural Analysis :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular conformation. Dihedral angles between the thiophene and nitrophenyl rings (e.g., ~8–16°) are critical for understanding intermolecular interactions .

- Spectroscopy : Assign peaks using -/-NMR (e.g., thiophene protons at δ 6.8–7.5 ppm) and IR (amide C=O stretch ~1650 cm) .

Q. What purification techniques are recommended to isolate high-purity this compound?

- Crystallization : Use acetonitrile or ethanol for slow evaporation, yielding monoclinic crystals (as demonstrated for the 2-nitrophenyl analog) .

- Chromatography : Column chromatography with silica gel (ethyl acetate/hexane eluent) removes unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for N-arylthiophene carboxamide derivatives?

- Case Study : The dihedral angle between the thiophene and nitrophenyl rings in N-(2-nitrophenyl)thiophene-2-carboxamide was found to vary between 8.5° and 13.5° in two asymmetric unit molecules .

- Resolution Strategy :

- Validate data using high-resolution X-ray sources (e.g., synchrotron radiation).

- Apply Hirshfeld surface analysis to assess packing effects and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

- Compare with DFT-optimized geometries to identify experimental vs. computational deviations .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in biological systems?

- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the thiophene or phenyl ring to modulate electronic effects and bioactivity .

- Biological Assays : Test antimicrobial activity using MIC assays against Gram-positive/negative strains (as done for thiadiazole derivatives) .

- Computational Modeling : Perform molecular docking to predict binding affinity with target proteins (e.g., T-type Ca channels) .

Q. How can polymorphic forms of this compound be identified and controlled during synthesis?

- Polymorph Screening : Vary solvent polarity (e.g., DMF vs. acetonitrile) and cooling rates during crystallization .

- Characterization : Use PXRD to distinguish polymorphs and DSC/TGA to assess thermal stability .

Q. What methodologies validate spectroscopic data when experimental and theoretical results conflict?

- NMR Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- IR Assignments : Analyze vibrational modes using potential energy distribution (PED) calculations to resolve ambiguities in C=O or N–H stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.